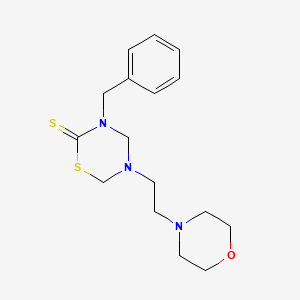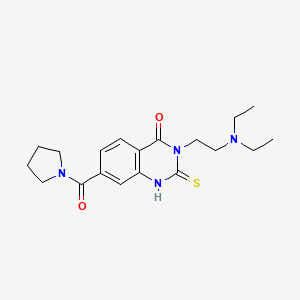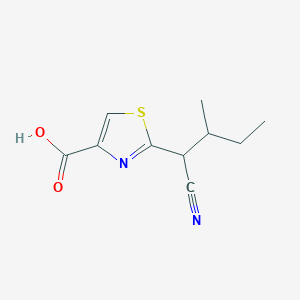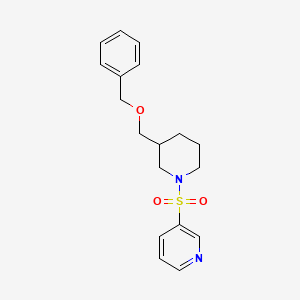
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK137647A, is a selective and potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the regulation of gene expression, making them an attractive target for the development of novel therapeutics for cancer, inflammatory, and autoimmune diseases.
Mecanismo De Acción
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histone proteins. This disrupts the recruitment of transcriptional co-activators and leads to the downregulation of target genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been shown to have anti-inflammatory and anti-cancer effects in preclinical models. Inhibition of BET proteins by N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the upregulation of anti-inflammatory cytokines. In cancer cells, N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, as well as its ability to penetrate the blood-brain barrier. However, N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has limitations, including its poor solubility in water and its potential off-target effects.
Direcciones Futuras
For the research of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide include the development of more potent and selective BET inhibitors, as well as the investigation of its therapeutic potential for various diseases, including cancer, inflammation, and autoimmune diseases. Additionally, the elucidation of the mechanism of action of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide and its effects on gene expression will provide valuable insights into the regulation of cellular processes and the development of novel therapeutics.
Métodos De Síntesis
The synthesis of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide involves the reaction of 2-fluorobenzylamine with 3-(pyridin-2-yloxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to afford the final product. The synthesis of N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been reported in several publications, including a patent by GlaxoSmithKline.
Aplicaciones Científicas De Investigación
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. BET proteins are involved in the regulation of various cellular processes, including inflammation, cell proliferation, and differentiation. The inhibition of BET proteins by N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has been shown to have anti-inflammatory and anti-cancer effects in preclinical models. N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide has also been investigated as a potential therapeutic for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-17-9-2-1-6-15(17)13-22-19(23)14-7-5-8-16(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGBYZGTUXDYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-3-(pyridin-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)





![5-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2879519.png)

![4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2879524.png)
![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2879525.png)
![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)


![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2879529.png)